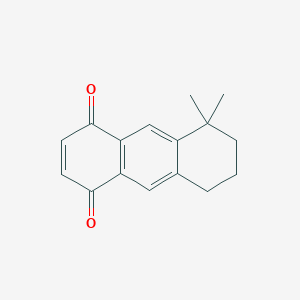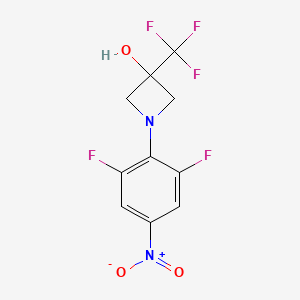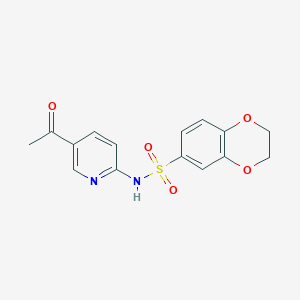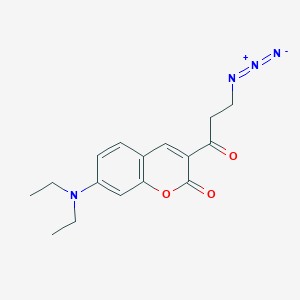![molecular formula C27H31NO3 B14201577 N-(4-Hydroxyphenyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide CAS No. 920270-26-4](/img/structure/B14201577.png)
N-(4-Hydroxyphenyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Hydroxyphenyl)-4’-(octyloxy)[1,1’-biphenyl]-4-carboxamide is a synthetic organic compound that belongs to the class of biphenyl derivatives. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The presence of both hydrophilic and hydrophobic groups in its structure makes it a versatile molecule for different chemical environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)-4’-(octyloxy)[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of the Octyloxy Group: The octyloxy group can be introduced via an etherification reaction using an appropriate alkyl halide and a phenol derivative.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between a carboxylic acid derivative and an amine.
Industrial Production Methods
In an industrial setting, the synthesis of N-(4-Hydroxyphenyl)-4’-(octyloxy)[1,1’-biphenyl]-4-carboxamide may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Hydroxyphenyl)-4’-(octyloxy)[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Applications De Recherche Scientifique
N-(4-Hydroxyphenyl)-4’-(octyloxy)[1,1’-biphenyl]-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials, such as liquid crystals or organic semiconductors.
Mécanisme D'action
The mechanism of action of N-(4-Hydroxyphenyl)-4’-(octyloxy)[1,1’-biphenyl]-4-carboxamide depends on its specific application. For example, in a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of both hydrophilic and hydrophobic groups allows it to interact with various biomolecules and cellular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Hydroxyphenyl)-4’-(hexyloxy)[1,1’-biphenyl]-4-carboxamide
- N-(4-Hydroxyphenyl)-4’-(decyloxy)[1,1’-biphenyl]-4-carboxamide
- N-(4-Hydroxyphenyl)-4’-(dodecyloxy)[1,1’-biphenyl]-4-carboxamide
Uniqueness
N-(4-Hydroxyphenyl)-4’-(octyloxy)[1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct physical and chemical properties. The octyloxy group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications.
Propriétés
Numéro CAS |
920270-26-4 |
|---|---|
Formule moléculaire |
C27H31NO3 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
N-(4-hydroxyphenyl)-4-(4-octoxyphenyl)benzamide |
InChI |
InChI=1S/C27H31NO3/c1-2-3-4-5-6-7-20-31-26-18-12-22(13-19-26)21-8-10-23(11-9-21)27(30)28-24-14-16-25(29)17-15-24/h8-19,29H,2-7,20H2,1H3,(H,28,30) |
Clé InChI |
MEOBNMKGGJMBLO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14201512.png)
![N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B14201523.png)
![N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide](/img/structure/B14201526.png)
![tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B14201529.png)



![2-{2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14201545.png)
![Cyclohexanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201551.png)

![Trimethyl[(8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-yl)oxy]silane](/img/structure/B14201559.png)


![5-Chloro-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14201568.png)
